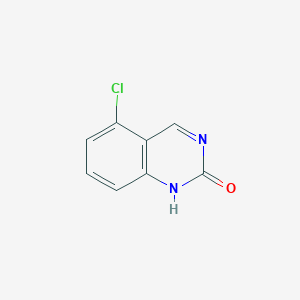

2(1H)-Quinazolinone, 5-chloro-

Description

Historical Context and Significance of Quinazolinones as Privileged Heterocyclic Scaffolds in Medicinal Chemistry

Quinazolinones are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry. nih.govomicsonline.org Their core structure, consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, serves as a versatile scaffold for the development of a wide array of therapeutic agents. nih.govnih.gov The first quinazoline (B50416) derivative was synthesized in 1869 by Griess, and the parent compound, quinazoline, was later prepared by Gabriel in 1903. nih.gov

The stability of the quinazolinone nucleus has made it an attractive starting point for medicinal chemists to introduce various bioactive moieties, leading to the synthesis of novel and potent medicinal agents. omicsonline.org This has resulted in the discovery of over 200 naturally occurring alkaloids with a quinazolinone core, isolated from various plants, microorganisms, and animals. nih.gov

The term "privileged scaffold" is often used to describe the quinazolinone framework, highlighting its ability to bind to multiple biological targets with high affinity. nih.govomicsonline.orgtaylorandfrancis.com This versatility has led to the development of quinazolinone derivatives with a broad spectrum of pharmacological activities, including:

Anticancer nih.govtaylorandfrancis.com

Antimicrobial nih.govtaylorandfrancis.com

Anti-inflammatory taylorandfrancis.comencyclopedia.pub

Anticonvulsant nih.govtaylorandfrancis.com

Antihypertensive omicsonline.orgtaylorandfrancis.com

Antiviral omicsonline.orgnih.gov

Antimalarial omicsonline.orgtaylorandfrancis.com

Analgesic omicsonline.orgnih.gov

Sedative-hypnotic nih.gov

The diverse biological activities of quinazolinone derivatives have solidified their importance in drug discovery and development, with several compounds having reached the market for various therapeutic indications. mdpi.commarquette.edu

Overview of the 2(1H)-Quinazolinone Structural Class within the Quinazolinone Isomers

The quinazolinone scaffold can exist in different isomeric forms depending on the position of the carbonyl group (=O) on the pyrimidine ring. encyclopedia.pub The main isomers are:

2(1H)-Quinazolinone: The carbonyl group is at the C-2 position. encyclopedia.pubrsc.org

4(3H)-Quinazolinone: The carbonyl group is at the C-4 position. This isomer is the more common and extensively studied of the two. wikipedia.orgresearchgate.net

2,4(1H,3H)-Quinazolinedione: Carbonyl groups are present at both the C-2 and C-4 positions. encyclopedia.pub

While the 4(3H)-quinazolinone scaffold has been the focus of a significant portion of research, the 2(1H)-quinazolinone structural class is also recognized as a vital scaffold with prominent biological activities, particularly in the realm of anticancer research. rsc.orgresearchgate.net The structural variations among these isomers, along with substitutions on the benzene and pyrimidine rings, significantly influence their physicochemical properties and, consequently, their biological activities. nih.govmdpi.com

Research Landscape and Emerging Trends for 2(1H)-Quinazolinone Derivatives in Contemporary Medicinal Chemistry

Contemporary medicinal chemistry continues to explore the vast potential of the 2(1H)-quinazolinone scaffold. A significant trend in recent years has been the development of hybrid molecules, where the 2(1H)-quinazolinone core is linked to other biologically active pharmacophores. rsc.org This approach aims to create multifunctional molecules with synergistic activities, potentially overcoming challenges such as drug resistance. rsc.org

Structure-activity relationship (SAR) studies remain a cornerstone of research, with a focus on understanding how substitutions at different positions of the quinazolinone ring impact biological activity. omicsonline.orgmdpi.com For instance, research has shown that substitutions at the 2nd position of the quinazolinone ring play a crucial role in the anticancer activity of certain derivatives. rsc.org

The exploration of 2(1H)-quinazolinone derivatives as inhibitors of specific molecular targets, such as epidermal growth factor receptor (EGFR) in cancer therapy, is an active area of investigation. nih.gov The development of novel synthetic methodologies, including greener and more efficient techniques like microwave-assisted synthesis, is also facilitating the creation of diverse libraries of 2(1H)-quinazolinone derivatives for biological screening. researchgate.net The ongoing research into these compounds holds promise for the discovery of new therapeutic agents for a variety of diseases. researchgate.netmdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-quinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-2-1-3-7-5(6)4-10-8(12)11-7/h1-4H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRAWIXBZVGDQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC(=O)N2)C(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201309469 | |

| Record name | 5-Chloro-2(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60610-16-4 | |

| Record name | 5-Chloro-2(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60610-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1h Quinazolinone and Its 5 Chloro Derivatives

Classical and Established Synthetic Routes to the 2(1H)-Quinazolinone Core

Traditional methods for constructing the quinazolinone scaffold have been well-established for decades and often serve as the foundation for more modern synthetic innovations. These routes typically involve the cyclization or condensation of readily available starting materials.

Cyclization Reactions Utilizing Anthranilic Acid Derivatives

A cornerstone in quinazolinone synthesis is the use of anthranilic acid and its derivatives. nih.gov One of the most common methods is the Niementowski reaction, which involves the condensation of anthranilic acid with formamide (B127407) or other amides to form the quinazolinone ring system. tandfonline.comresearchgate.net

Another widely employed strategy involves the acylation of anthranilic acid with an acyl chloride, followed by cyclization with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. This intermediate is then treated with an amine to yield the desired 3-substituted-4(3H)-quinazolinone. nih.govjrespharm.comresearchgate.net For instance, reacting anthranilic acid with acetic anhydride produces 2-methylbenzoxazinone, which upon reaction with various amines, yields the corresponding 2-methyl-3-substituted-4(3H)-quinazolinones. tandfonline.comjrespharm.com

The synthesis of quinazoline-2,4(1H,3H)-diones can also be achieved from anthranilic acid derivatives. A one-pot synthesis involves the reaction of anthranilic acids with potassium cyanate (B1221674) in water to form urea (B33335) derivatives, which then undergo cyclization with sodium hydroxide (B78521) to afford the diones in near-quantitative yields. jst.go.jp The fusion of anthranilic acid with urea is another method to produce 1,2,3,4-tetrahydro-2,4-dioxoquinazoline. nih.gov

Microwave-assisted synthesis has also been applied to the condensation of anthranilic acid, orthoesters, and substituted anilines using heteropolyacids as catalysts to produce 4(3H)-quinazolinones. researchgate.net Similarly, reacting anthranilic acid with trimethyl orthoformate and an appropriate amine under microwave irradiation is a one-step method for preparing 3-substituted-quinazolin-4(3H)-ones. tandfonline.com

| Starting Material | Reagents | Product | Reference |

| Anthranilic acid | Formamide | 2(1H)-Quinazolinone | tandfonline.comresearchgate.net |

| Anthranilic acid | Acetic anhydride, then amine | 2-Methyl-3-substituted-4(3H)-quinazolinone | tandfonline.comjrespharm.com |

| Anthranilic acid derivative | Potassium cyanate, then NaOH | Quinazoline-2,4(1H,3H)-dione | jst.go.jp |

| Anthranilic acid | Urea | 1,2,3,4-Tetrahydro-2,4-dioxoquinazoline | nih.gov |

| Anthranilic acid | Orthoester, substituted aniline, heteropolyacid (microwave) | 4(3H)-Quinazolinone | researchgate.net |

| Anthranilic acid | Trimethyl orthoformate, amine (microwave) | 3-Substituted-quinazolin-4(3H)-one | tandfonline.com |

Condensation Reactions with o-Aminobenzylamines

Ortho-aminobenzylamines are versatile precursors for the synthesis of quinazolines. A metal-free, green chemistry approach involves the oxidative condensation of o-aminobenzylamines with benzylamines using atmospheric oxygen, catalyzed by 4,6-dihydroxysalicylic acid. nih.govfrontiersin.orgnih.gov This multi-step reaction includes oxidative imine synthesis, intermolecular condensation, intramolecular cyclization, and aromatization to yield 2-substituted quinazolines. nih.govfrontiersin.org The presence of a Lewis acid like BF3·Et2O can facilitate the cyclization and aromatization steps. nih.govnih.gov

Transition-metal-free methods have also been developed, such as the reaction of α,α,α-trihalotoluenes with o-aminobenzylamines in the presence of molecular oxygen and sodium hydroxide in water. frontiersin.org Another approach utilizes molecular iodine to facilitate the reaction of o-aminobenzylamines with aryl methyl ketones, proceeding through a C-H/N-H oxidative tandem cyclization. researchgate.net

| Starting Material | Reagents | Product | Reference |

| o-Aminobenzylamine, Benzylamine | 4,6-Dihydroxysalicylic acid, O2, BF3·Et2O | 2-Arylquinazoline | nih.govfrontiersin.orgnih.gov |

| o-Aminobenzylamine, α,α,α-Trihalotoluene | O2, NaOH, H2O | 2-Substituted quinazoline (B50416) | frontiersin.org |

| o-Aminobenzylamine, Aryl methyl ketone | I2 | 2-Arylquinazoline | researchgate.net |

Routes from Phthalamides, Phthalimides, and Isatins

Phthalic acid derivatives, including phthalamides and phthalimides, serve as alternative starting points for quinazolinone synthesis. For example, anthranilic acid can be synthesized from phthalimide (B116566) by treatment with a sodium hypobromide solution, which is then used to prepare quinazolinones. oaji.net

Isatins are particularly useful for synthesizing specific quinazolinone derivatives. A visible light-driven, environmentally friendly process uses Rose Bengal as a recyclable photocatalyst for the synthesis of quinazolinones from readily available 2-aminobenzamide (B116534) and isatins at room temperature. derpharmachemica.com Another catalyst- and solvent-free method involves the coupling of 2-methyl quinazolinones with isatins to produce schizocommunin analogues. nih.gov Furthermore, an FeCl3-mediated cascade coupling/decarbonylative annulation of isatins with trifluoroacetimidoyl chlorides provides a route to 2-(trifluoromethyl)quinazolin-4(3H)-ones. organic-chemistry.org

| Starting Material | Reagents | Product | Reference |

| Phthalimide | NaOBr, then Urea/Thiourea/Amides | Quinazolinones/Quinazolidine diones | oaji.net |

| 2-Aminobenzamide, Isatin | Rose Bengal, visible light | Quinazolinones | derpharmachemica.com |

| 2-Methyl quinazolinone, Isatin | Heat (catalyst- and solvent-free) | Schizocommunin analogues | nih.gov |

| Isatin, Trifluoroacetimidoyl chloride | FeCl3 | 2-(Trifluoromethyl)quinazolin-4(3H)-one | organic-chemistry.org |

Synthesis via 2-Azido-4-chlorobenzoic Acid Intermediates

The use of azido-substituted benzoic acids provides a distinct pathway to fused quinazoline systems. Specifically, 2-azido-4-chlorobenzoic acid can react with benzyl (B1604629) nitrile to form 7-chloro-3-phenyl- Current time information in Bangalore, IN.chim.itnih.govtriazolo[1,5-a]quinazoline-5-one. nih.govnveo.org This reaction highlights a method for constructing a triazolo-fused quinazolinone core.

Modern and Catalytic Synthetic Approaches

In recent years, the focus has shifted towards developing more efficient, selective, and environmentally benign synthetic methods. Transition-metal catalysis, in particular, has emerged as a powerful tool for the construction of the quinazolinone ring system.

Transition-Metal-Catalyzed Reactions for Carbon-Heteroatom Bond Formation

Transition metals such as palladium and copper have been extensively utilized to catalyze the formation of carbon-heteroatom bonds, which is a key step in many quinazolinone syntheses. researchgate.netresearchgate.netfrontiersin.orgnih.gov These catalytic systems offer high efficiency and functional group tolerance. researchgate.netfrontiersin.org

Palladium-Catalyzed Syntheses:

Palladium catalysts are effective in various one-pot syntheses of quinazolinones. A three-component reaction involving 2-aminobenzamides, aryl halides, and tert-butyl isocyanide, catalyzed by palladium, efficiently constructs quinazolin-4(3H)-ones. nih.govacs.org Another palladium-catalyzed one-pot method involves the reaction of o-nitrobenzamides and alcohols, proceeding through a cascade of alcohol oxidation, nitro reduction, condensation, and dehydrogenation. rsc.org A four-component carbonylative coupling system using a palladium catalyst has also been developed for the synthesis of diverse 4(3H)-quinazolinones from 2-bromoanilines, trimethyl orthoformate, amines, and carbon monoxide. nih.gov

| Catalyst System | Reactants | Product | Reference |

| Palladium catalyst | 2-Aminobenzamide, Aryl halide, tert-Butyl isocyanide | Quinazolin-4(3H)-one | nih.govacs.org |

| Pd(dppf)Cl2 | o-Nitrobenzamide, Alcohol | 2-Substituted quinazolin-4(3H)-one | rsc.org |

| Pd(OAc)2, BuPAd2 | 2-Bromoaniline, Trimethyl orthoformate, Amine, CO | 4(3H)-Quinazolinone | nih.gov |

Copper-Catalyzed Syntheses:

Copper-based catalysts are attractive due to their low cost and abundance. chim.it They have been successfully used in various reactions to synthesize quinazolinones. For instance, a copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes leads to a wide range of 2-substituted quinazolines. organic-chemistry.org Another novel copper-catalyzed synthesis involves the reaction of amidines, where the benzylic sp3 C-H bond is selectively functionalized over the aryl sp2 C-H bond. sioc-journal.cn

Copper catalysts also facilitate the one-pot synthesis of quinazolinones from 2-nitrobenzaldehydes and aldehydes, where hydrazine (B178648) hydrate (B1144303) serves a dual role in reducing the nitro group and hydrolyzing an in-situ formed cyano group. acs.org Additionally, a copper-catalyzed domino reaction of alkyl halides and anthranilamides under air provides an efficient route to 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org

| Catalyst System | Reactants | Product | Reference |

| CuCl | (2-Aminophenyl)methanol, Aldehyde | 2-Substituted quinazoline | organic-chemistry.org |

| Cu(OTf)2 | N-(o-tolyl)benzimidamide | 2-Arylquinazoline | sioc-journal.cn |

| Copper catalyst | 2-Nitrobenzaldehyde, Aldehyde, Hydrazine hydrate | Quinazolinone | acs.org |

| CuBr | Alkyl halide, Anthranilamide | 2-Substituted quinazolin-4(3H)-one | organic-chemistry.org |

Copper-Catalyzed Oxidative Coupling and Annulations

Copper-catalyzed reactions represent a cost-effective and versatile approach for the synthesis of quinazolinones. These methods often proceed through cascade or tandem reactions, enabling the formation of multiple bonds in a single operation. For instance, a highly efficient copper-catalyzed cascade reaction has been developed for the synthesis of quinazolinone derivatives from amidine hydrochlorides and substituted 2-halobenzaldehydes or related starting materials ekb.eg. While direct synthesis of 5-chloro-2(1H)-quinazolinone via this specific method is not explicitly detailed, the general applicability suggests a potential pathway.

A plausible route to 2(1H)-quinazolinones using copper catalysis involves the coupling of 2-aminobenzylamines with a carbonyl source. In a related context, copper-catalyzed oxidative annulation of anilines, alkylamines, and aldehydes has been reported for the synthesis of quinazolinones rsc.org. The synthesis of 2-amino-4(3H)-quinazolinone derivatives has been achieved using copper(I) iodide as a catalyst with 2-halobenzoic acids and guanidines as starting materials mdpi.com. These methodologies highlight the potential of copper catalysis in forming the quinazolinone ring system.

A general strategy for synthesizing 2-substituted quinazolinones involves the copper-catalyzed domino reaction of alkyl halides and anthranilamides under aerobic conditions organic-chemistry.org. This approach offers good to excellent yields and tolerates a wide range of functional groups.

Table 1: Examples of Copper-Catalyzed Quinazolinone Synthesis

| Starting Material 1 | Starting Material 2 | Catalyst | Solvent | Product | Yield (%) | Reference |

| Amidine hydrochloride | 2-Halobenzaldehyde | CuI | DMF | Quinazolinone derivative | Good to Excellent | ekb.eg |

| 2-Halobenzoic acid | Guanidine | CuI | DMF | 2-Amino-4(3H)-quinazolinone | High | mdpi.com |

| Alkyl halide | Anthranilamide | CuBr | - | 2-Substituted quinazolin-4(3H)-one | Good to Excellent | organic-chemistry.org |

This table presents data for the synthesis of quinazolinone derivatives; specific data for 5-chloro-2(1H)-quinazolinone was not available in the cited sources.

Nickel-Catalyzed C-H Activation Strategies

Nickel catalysis has emerged as a powerful tool for C-H functionalization, offering a more economical alternative to precious metals like palladium. Nickel-catalyzed synthesis of quinazolinone derivatives has been reported from substituted 2-halobenzoic acids and amidines in polyethylene (B3416737) glycol (PEG) 200 as an environmentally friendly medium, affording high yields lookchem.com.

Furthermore, nickel catalysts containing tetraaza macrocyclic ligands have been utilized for the acceptorless dehydrogenative coupling of 2-aminobenzylamine with benzyl alcohol to produce quinazolines organic-chemistry.org. While this example leads to a quinazoline, the underlying principle of nickel-catalyzed dehydrogenative coupling could be adapted for quinazolinone synthesis. The development of nickel-catalyzed C-N cross-coupling reactions also provides a viable route to the quinazoline framework rsc.org.

Table 2: Nickel-Catalyzed Synthesis of Quinazolinone Derivatives

| Starting Material 1 | Starting Material 2 | Catalyst System | Solvent | Product | Yield (%) | Reference |

| 2-Halobenzoic acid | Amidine | Nickel salt | PEG 200 | Quinazolinone derivative | up to 94% | lookchem.com |

| 2-Aminobenzylamine | Benzyl alcohol | Nickel-tetraaza macrocycle | - | Quinazoline | Good | organic-chemistry.org |

This table presents data for the synthesis of quinazolinone derivatives; specific data for 5-chloro-2(1H)-quinazolinone was not available in the cited sources.

Manganese(I)-Catalyzed Dehydrogenative Coupling

Manganese, being an earth-abundant and low-toxicity metal, is an attractive catalyst for sustainable chemical synthesis. Manganese(I)-catalyzed acceptorless dehydrogenative coupling (ADC) has been successfully applied to the synthesis of quinazolines. One such strategy involves the reaction of 2-aminobenzyl alcohol with primary amides in the presence of a Mn(I) catalyst and a phosphine-free NNN-tridentate ligand, yielding 2-substituted quinazolines in good yields chemicalbook.com. The mechanism of this tandem dehydrogenative annulation involves the formation of an active Mn catalyst that facilitates the coupling through a metal-ligand cooperation pathway rsc.org.

Although these examples focus on quinazoline synthesis, the principles of dehydrogenative coupling are applicable to the formation of the quinazolinone ring system, potentially from similar precursors.

Table 3: Manganese-Catalyzed Synthesis of Quinazolines

| Starting Material 1 | Starting Material 2 | Catalyst System | Solvent | Product | Yield (%) | Reference |

| 2-Aminobenzyl alcohol | Primary amide | Mn(I)/NNN-ligand | Toluene | 2-Substituted quinazoline | 58-81% | chemicalbook.com |

This table presents data for the synthesis of quinazolines; specific data for 5-chloro-2(1H)-quinazolinone was not available in the cited sources.

Palladium-Catalyzed Protocols

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling and carbonylation reactions. A one-pot palladium-catalyzed heterocyclization of N-benzyl-N-(2-bromoarylmethyl)amines with isocyanates has been developed for the synthesis of 3,4-dihydro-2(1H)-quinazolinones organic-chemistry.orgbeilstein-journals.org. This method proceeds via sequential C-N bond formations, with the final ring closure being palladium-catalyzed.

Another notable palladium-catalyzed approach involves the incorporation of carbon dioxide. A Pd-catalyzed insertion and cycloaddition of CO2 and isocyanide into 2-iodoanilines under atmospheric pressure affords quinazoline-2,4(1H,3H)-diones brieflands.com. This reaction demonstrates the utility of palladium in constructing the quinazolinone core from simple building blocks.

Table 4: Palladium-Catalyzed Synthesis of Quinazolinone Derivatives

| Starting Material 1 | Starting Material 2 | Catalyst System | Solvent | Product | Yield (%) | Reference |

| N-Benzyl-N-(2-bromoarylmethyl)amine | Isocyanate | Pd(PPh3)4/K2CO3 | Toluene or DMF | 3,4-Dihydro-2(1H)-quinazolinone | Satisfactory to Good | organic-chemistry.orgbeilstein-journals.org |

| 2-Iodoaniline | Isocyanide, CO2 | Palladium catalyst | - | Quinazoline-2,4(1H,3H)-dione | - | brieflands.com |

This table presents data for the synthesis of quinazolinone derivatives; specific data for 5-chloro-2(1H)-quinazolinone was not available in the cited sources.

Metal-Free Cyclization Protocols

The development of metal-free synthetic methods is a significant goal in green chemistry, avoiding the cost and potential toxicity associated with metal catalysts. Several metal-free approaches to quinazolinones have been reported.

A straightforward, metal-free cyclization involves the reaction of 2-aminoacetophenones with isocyanates or isothiocyanates, which produces 4-methylene-3-substituted quinazolinones in moderate to excellent yields researchgate.net. This reaction proceeds in the presence of air and water, with water being the only byproduct, making it an environmentally benign process.

Another green methodology is the phosphoric acid-catalyzed cyclocondensation of β-ketoesters with o-aminobenzamides, which yields 2-substituted quinazolinones through a selective C-C bond cleavage under metal- and oxidant-free conditions arabjchem.org. Furthermore, an iodine-promoted intramolecular sp3 C-H amination of 2-aminobenzamide precursors provides a route to quinazolinone-fused polycyclic skeletons nih.gov.

For the synthesis of the specific target molecule, 5-chloro-2(1H)-quinazolinone, a plausible metal-free route would involve the cyclization of 2-amino-6-chlorobenzamide (B107074) with a suitable one-carbon source, such as phosgene (B1210022) or a phosgene equivalent. The synthesis of the precursor, 2-amino-6-chlorobenzamide, has been reported from the hydrolysis of 2-amino-6-chlorobenzonitrile (B183317) nih.gov.

Table 5: Examples of Metal-Free Quinazolinone Synthesis

| Starting Material 1 | Starting Material 2 | Reagent/Catalyst | Conditions | Product | Yield (%) | Reference |

| 2-Aminoacetophenone | Isocyanate | None | Air, water | 4-Methylene-3-substituted quinazolinone | Moderate to Excellent | researchgate.net |

| β-Ketoester | o-Aminobenzamide | Phosphoric acid | Metal- and oxidant-free | 2-Substituted quinazolinone | High | arabjchem.org |

| 2-Aminobenzamide precursor | - | Iodine | - | Quinazolinone-fused polycycle | - | nih.gov |

This table presents data for the synthesis of quinazolinone derivatives; specific data for 5-chloro-2(1H)-quinazolinone was not available in the cited sources.

Photochemical and Electrochemistry Methods for Quinazolinone Functionalization

Photochemical and electrochemical methods offer unique, green, and often mild alternatives to traditional synthetic transformations. These techniques can activate molecules in ways that are not easily achievable through thermal methods.

Visible-light-mediated reactions have been employed for the synthesis of 1-methyl-2-phenylquinazolin-4(1H)-ones from 1,2-dihydroquinazoline 3-oxides without the need for an external photosensitizer semanticscholar.org. This process proceeds through a photoinduced intramolecular electron transfer. Additionally, a combination of enzymatic catalysis and photocatalysis has been shown to be a fast and highly efficient method for synthesizing functionalized quinazolinones mdpi.com.

Electrochemical synthesis provides another powerful tool. Anodic direct oxidation has been used for the C(sp3)-H amination/C-N cleavage of tertiary amines in an aqueous medium to afford quinazolines and quinazolinones in high yields researchgate.net. This metal-free and chemical oxidant-free method is scalable and environmentally friendly. Another electrochemical approach involves the direct C-H arylation of quinazolinones with aryl tetrafluoroborate (B81430) diazonium salts in an ionic liquid-water mixture, providing a green route to 2-arylquinazolinones marquette.edu.

Table 6: Examples of Photochemical and Electrochemical Quinazolinone Synthesis

| Method | Starting Material | Conditions | Product | Yield (%) | Reference |

| Photochemical | 1,2-Dihydroquinazoline 3-oxide | Visible light, MeCN | 1-Methyl-2-phenylquinazolin-4(1H)-one | Good | semanticscholar.org |

| Electrochemical | 2-Aminobenzamide, Amine | Pt electrodes, DMSO/H2O | Quinazolinone | High | researchgate.net |

| Electrochemical | Quinazolinone, Aryl diazonium salt | Ionic liquid/H2O | 2-Arylquinazolinone | Moderate to Good | marquette.edu |

This table presents data for the synthesis of quinazolinone derivatives; specific data for 5-chloro-2(1H)-quinazolinone was not available in the cited sources.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular technique in organic synthesis due to its ability to significantly reduce reaction times, improve yields, and often lead to cleaner reactions. The synthesis of quinazolinone derivatives has been successfully achieved using microwave assistance in various protocols.

A green, rapid, and efficient microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water has been developed. This method provides moderate to high yields of the desired quinazolinones. Another example is the microwave-assisted synthesis of 4-phenylquinazolin-2(1H)-one derivatives from 2-aminobenzophenones and urea in glacial acetic acid, which was accomplished in about one hour with suitable yields nih.gov.

The synthesis of 2-substituted-4(3H)-quinazolinones has also been reported via the microwave-assisted reaction of anthranilic acid, ammonium (B1175870) acetate, and orthoesters ekb.eg. This method demonstrates the complete conversion of the starting material in a short time frame.

Table 7: Examples of Microwave-Assisted Quinazolinone Synthesis

| Starting Material 1 | Starting Material 2 | Catalyst/Solvent | Conditions | Product | Yield (%) | Reference |

| 2-Halobenzoic acid | Amidine | Iron catalyst/Water | Microwave | Quinazolinone derivative | Moderate to High | |

| 2-Aminobenzophenone | Urea | Acetic acid | Microwave | 4-Phenylquinazolin-2(1H)-one derivative | 31-92% | nih.gov |

| Anthranilic acid | Ammonium acetate, Orthoester | - | Microwave | 2-Substituted-4(3H)-quinazolinone | 75-84% | ekb.eg |

This table presents data for the synthesis of quinazolinone derivatives; specific data for 5-chloro-2(1H)-quinazolinone was not available in the cited sources.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like quinazolinones from simple starting materials in a single step, aligning with the principles of green chemistry. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com These reactions offer significant advantages, including high atom economy, simplified purification processes, and the ability to generate diverse molecular scaffolds. mdpi.com

Various catalysts and reaction conditions have been employed to facilitate the synthesis of quinazolinone derivatives through MCRs. For instance, copper-catalyzed three-component reactions of 2-azidobenzaldehyde, anthranilamide, and terminal alkynes in DMSO have been developed to produce 1,2,3-triazolyl-quinazolinones. mdpi.com The reaction temperature and the amount of base (Et3N) were found to be critical in selectively yielding either the dihydroquinazolinone or the fully aromatized quinazolinone. mdpi.com Another approach involves the iodine-catalyzed MCR of active methylene (B1212753) compounds, aromatic aldehydes, and 5-aminotetrazole (B145819) to create fused quinazolines. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

Furthermore, environmentally benign methods have been explored, such as the use of gluconic acid aqueous solution as a bio-based solvent for the MCR of isatoic anhydride, substituted anilines, and aromatic aldehydes to yield 2,3-dihydroquinazolin-4(1H)-one derivatives. openmedicinalchemistryjournal.com Acid-promoted one-pot MCRs using a catalytic amount of hydrochloric acid have been successful in synthesizing unsymmetrical C-N linked bis-heterocycles containing both quinazolinone and acridinedione skeletons. researchgate.net These examples underscore the versatility and broad applicability of MCRs in generating a wide array of quinazolinone-based structures. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.commdpi.comresearchgate.net

Tandem C-H/N-H Activation and Cyclization Strategies

Transition-metal-catalyzed tandem reactions involving C-H and N-H bond activation have provided a direct and atom-economical pathway to construct the quinazolinone ring system. frontiersin.org These strategies often obviate the need for pre-functionalized substrates, thereby streamlining the synthetic process.

Ruthenium(II) catalysis has been effectively utilized for the C-H activation of the quinazolinone scaffold, enabling selective mono- or dialkenylation with terminal alkynes. acs.org This method leads to the formation of medicinally relevant stilbene-containing quinazolinones. acs.org Interestingly, with electron-deficient phenylacetylenes, the reaction proceeds further through a tandem hydroamidation of the newly formed double bond, yielding novel alkaloids related to the Luotonine class. acs.org

Cobalt catalysts have also proven effective in the synthesis of quinazolines via tandem C-H amidation and cyclization. frontiersin.org For example, a Cp*Co(CO)I2 complex catalyzes the reaction of ethyl benzimidates with dioxazolones, providing a complementary route to multi-substituted quinazolines. frontiersin.org This process is noted for its excellent substrate scope and high yields, attributed to the strong Lewis acidity of the Co(III) catalyst. frontiersin.org These tandem strategies highlight the power of modern organometallic chemistry in constructing complex heterocyclic frameworks from simple precursors.

Targeted Synthesis of 5-Chloro-2(1H)-Quinazolinone Derivatives

The introduction of a chlorine atom at the C-5 position of the quinazolinone core can significantly influence the molecule's biological properties. Consequently, specific synthetic strategies have been developed to access these 5-chloro derivatives.

Strategies Employing 5-Chloroanthranilic Acid as a Precursor

One reported method involves a multi-step synthesis beginning with the acetylation of 5-chloroanthranilic acid to form 5-chloro-N-acetyl anthranilic acid. ijpsr.comijpsr.comactascientific.com This intermediate is then cyclized with para-aminobenzoic acid in the presence of phosphorus pentoxide and glacial acetic acid to yield 4-[6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl] benzoic acid. ijpsr.comijpsr.comactascientific.com It is important to note that the nomenclature in the source refers to this as a 6-chloro derivative, which corresponds to the 5-chloro position of the initial anthranilic acid. This intermediate serves as a scaffold for further derivatization. ijpsr.comijpsr.comactascientific.com

Another strategy involves the reaction of 5-chloroanthranilic acid with isonicotinyl chloride in dry pyridine (B92270) to produce 5-chloro-2-(isonicotinamido)benzoic acid. ijrpc.com This intermediate can then be cyclized using acetic anhydride to form 6-chloro-2-(pyridin-4-yl)-4H-benzo[d] researchgate.netmdpi.comoxazin-4-one, which upon reaction with ammonium acetate, yields 6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-one. ijrpc.com

Regioselective Functionalization at the C-5 Position

Direct and regioselective functionalization of the C-5 position of a pre-formed quinazolinone ring offers an alternative and flexible approach to synthesizing 5-substituted derivatives. Transition metal catalysis has been instrumental in achieving such transformations.

A notable example is the ruthenium(II)-catalyzed regioselective C-5 alkenylation of quinazolinone-coumarin conjugates. researchgate.netnih.govacs.orgresearchgate.net This methodology utilizes an amide group as a weak directing group to achieve excellent regioselectivity under mild reaction conditions. nih.govacs.orgresearchgate.net This approach not only allows for the introduction of various functionalities at the C-5 position but also generates interesting fluorophores with solvatochromic properties. nih.govacs.orgresearchgate.net While this specific example focuses on alkenylation, the principle of directed C-H activation opens avenues for introducing other substituents, including chlorine, at the C-5 position.

Mannich Reactions for Derivative Synthesis

Mannich reactions are a valuable tool for the derivatization of the quinazolinone scaffold, including 5-chloro substituted analogues. scispace.comijpsr.comijpsr.comactascientific.comnih.gov This three-component condensation reaction typically involves an active hydrogen-containing compound (the quinazolinone), formaldehyde (B43269), and a primary or secondary amine, leading to the formation of a new C-C bond and the introduction of an aminomethyl group.

In the context of 5-chloro-2(1H)-quinazolinone derivatives, a common strategy involves first synthesizing a 6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl benzoic acid intermediate from 5-chloroanthranilic acid. ijpsr.comijpsr.comactascientific.com This intermediate then undergoes a Mannich reaction with formaldehyde and various aromatic amines to produce a series of novel quinazolinone derivatives. ijpsr.comijpsr.comactascientific.com This approach has been successfully used to generate libraries of compounds for biological screening. ijpsr.comijpsr.comactascientific.com

Another example involves the synthesis of substituted- researchgate.netnih.govsapub.orgtriazolo[1,5c]quinazolinone derivatives via a Mannich reaction using formamide and different secondary amines. scispace.com These reactions demonstrate the utility of the Mannich reaction in expanding the chemical space around the quinazolinone core, allowing for the introduction of diverse functional groups that can modulate the compound's properties. scispace.comnih.gov

Spectroscopic Characterization of Synthesized 2(1H)-Quinazolinone Derivatives for Structural Elucidation

The unambiguous determination of the structure of newly synthesized 2(1H)-quinazolinone derivatives is paramount. A combination of spectroscopic techniques is routinely employed for this purpose, providing detailed information about the molecular framework and the connectivity of atoms. scispace.comsapub.orgsemanticscholar.orgmdpi.comactascientific.combohrium.com

Infrared (IR) Spectroscopy is used to identify the presence of key functional groups. mdpi.com For quinazolinone derivatives, characteristic absorption bands include the C=O stretching vibration of the quinazolinone ring, which typically appears in the region of 1670-1693 cm⁻¹. sapub.orgmdpi.com The N-H stretching vibration is also a key indicator, often observed as a broad band. scispace.comsapub.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H and ¹³C NMR, is indispensable for elucidating the detailed structure. mdpi.com

¹H NMR provides information on the chemical environment of protons. For example, the aromatic protons of the quinazolinone ring system display characteristic chemical shifts and coupling patterns in the downfield region of the spectrum. sapub.orgnih.gov The N-H proton often appears as a broad singlet that is exchangeable with D₂O. sapub.org

¹³C NMR reveals the carbon skeleton of the molecule. The carbonyl carbon of the quinazolinone ring is typically observed at a downfield chemical shift. mdpi.comnih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. sapub.orgmdpi.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass of the molecular ion, allowing for the determination of the molecular formula. mdpi.com

Structure Activity Relationship Sar Investigations of 2 1h Quinazolinone Derivatives

General Principles of SAR in Quinazolinone Research and Drug Design

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.netnih.gov Structure-activity relationship (SAR) studies are fundamental to the rational design of novel quinazolinone-based therapeutic agents. These investigations systematically alter the chemical structure of a lead compound to identify the key molecular features—pharmacophores—responsible for its biological activity and to optimize its potency, selectivity, and pharmacokinetic profile.

General SAR principles for the quinazolinone class have been established through extensive research. Modifications to the quinazolinone system, particularly at positions 2, 3, 6, and 8 of the ring structure, have been shown to significantly influence the resulting biological activity. nih.gov For instance, the introduction of various substituents on the core heterocycle can modulate its physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, thereby affecting drug-receptor interactions. nih.gov Computational techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are increasingly employed to predict the activity of novel derivatives and to elucidate their binding mechanisms at the molecular level. nih.gov A primary strategy in modern quinazolinone drug design is molecular hybridization, which involves covalently linking the quinazolinone pharmacophore with other biologically active moieties to create a single hybrid molecule with potentially enhanced or synergistic effects. nih.govnih.govamrita.edu

Impact of Substituents on Biological Potency Across the Quinazolinone Scaffold

The biological profile of a quinazolinone derivative is critically dependent on the nature and position of substituents on its bicyclic core. The strategic placement of different functional groups allows for the fine-tuning of the molecule's interaction with its biological target.

Role of Substitution at the C-2, N-3, and C-4 Positions

The C-2, N-3, and C-4 positions of the quinazolinone scaffold are primary sites for chemical modification and play pivotal roles in determining the compound's pharmacological properties.

C-2 Position: This position is highly amenable to substitution, and the moiety introduced here significantly directs the compound's activity. SAR studies have shown that introducing small alkyl groups (e.g., methyl), amine, or thiol groups at C-2 is often essential for antimicrobial activity. nih.gov In the context of anticancer activity, the substitution pattern is crucial. For example, studies on 2-substituted quinazolin-4(3H)-ones revealed that derivatives with specific aromatic and heterocyclic rings at the C-2 position exhibited potent cytotoxic effects against leukemia cell lines. nih.gov The electronic nature of the substituent is also vital; electron-donating groups may enhance activity in some contexts, while electron-withdrawing groups are favorable in others. nih.gov

N-3 Position: The nitrogen atom at position 3 is a key site for derivatization, often accommodating bulky side chains or linkers for molecular hybrids. The introduction of substituted aromatic rings at this position has been found to be crucial for antimicrobial efficacy. nih.gov Furthermore, attaching various heterocyclic moieties at the N-3 position is a common strategy to enhance biological potency. nih.gov The flexibility of this position allows for the introduction of diverse chemical functionalities that can form additional binding interactions with the target receptor, such as hydrogen bonds or hydrophobic interactions.

Significance of Halogenation, with Emphasis on C-5 Chloro-Substitution, in Modulating Activity

Halogenation is a widely used strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The introduction of halogen atoms (F, Cl, Br, I) onto the quinazolinone scaffold can profoundly affect a molecule's lipophilicity, metabolic stability, and binding affinity.

The position of halogenation is critical. For instance, the presence of a chlorine atom at the C-7 position has been shown to be favorable for anticonvulsant activity. nih.gov Similarly, the existence of halogen atoms at the C-6 and C-8 positions can improve the antimicrobial properties of quinazolinone derivatives. nih.gov The introduction of a 6-chloro substituent has also been noted in the development of anti-COX-2 agents. mdpi.com

While much of the literature focuses on positions 6, 7, and 8, substitution at the C-5 position is also of significant interest. The introduction of a chloro group at C-5 alters the electronic landscape of the fused benzene (B151609) ring, which can influence receptor binding. For example, anti-inflammatory properties have been reported for a related triazoloquinazoline derivative, 5-chloro-2-methylsulfonyl-triazoloquinazoline . researchgate.net This finding highlights the potential of C-5 chloro-substitution to confer valuable biological activity. The development of synthetic methods for the regioselective C-5 halogenation of quinoline-like scaffolds further underscores the chemical tractability and interest in exploring this specific substitution pattern. researchgate.netrsc.org

| Compound Series | Position of Halogen | Observed Biological Activity | Reference |

|---|---|---|---|

| Quinazolinone Derivatives | C-7 Chloro | Favorable for anticonvulsant activity | nih.gov |

| Quinazolinone Derivatives | C-6 and C-8 Halogen | Improved antimicrobial activity | nih.gov |

| 6-Cl-quinazolinone Schiff's bases | C-6 Chloro | Anti-COX-2 activity | mdpi.com |

| 5-chloro-2-methylsulfonyl-triazoloquinazoline | C-5 Chloro | Anti-inflammatory properties | researchgate.net |

Effects of Alkyl, Aryl, and Heterocyclic Moieties on Biological Profiles

The introduction of alkyl, aryl, and heterocyclic groups at strategic positions of the quinazolinone core is a cornerstone of its SAR. These moieties can serve as critical pharmacophoric elements or as scaffolds for further functionalization.

Alkyl and Aryl Moieties: The choice between an alkyl or aryl substituent can dramatically alter the biological profile. In some anticancer studies, substitution with a bulky aryl group at the N-3 position is a common feature of potent compounds. nih.gov Conversely, other studies have found that alkyl substituents at the C-2 position can be more effective than aryl groups for certain cytotoxic activities. nih.gov For anticonvulsant activity, a 2-amino phenyl group at the N-3 position was found to increase potency. nih.gov

Heterocyclic Moieties: Attaching other heterocyclic rings to the quinazolinone scaffold is a highly effective strategy for creating novel derivatives with enhanced or entirely new biological activities. This approach falls under the umbrella of molecular hybridization. Numerous heterocyclic systems have been successfully integrated, including:

Triazole: The addition of a triazole fragment to 4(3H)-quinazolinones has been shown to enhance anti-tuberculosis activity. nih.gov

Pyrazole (B372694) and Isoxazoline (B3343090): Hybrid molecules incorporating pyrazole or isoxazoline rings have been synthesized and investigated as potent antifungal and antimicrobial agents. mdpi.commdpi.com

Thiazole and Benzimidazole: These heterocycles have been combined with the quinazolinone core to produce hybrids with significant anticancer activity. nih.gov

The rationale behind this strategy is that the appended heterocycle can introduce new binding interactions, alter the solubility and pharmacokinetic properties, or provide an additional pharmacophore that acts on a different biological target.

| Position | Substituent Type | Example Moiety | Resulting Biological Activity | Reference |

|---|---|---|---|---|

| C-2 | Alkyl | Methyl | Antimicrobial | nih.gov |

| C-2 | Aryl | Substituted Phenyl | Anticancer (Leukemia) | nih.gov |

| N-3 | Aryl | 2-Amino Phenyl | Anticonvulsant | nih.gov |

| N-3 | Heterocycle | Linked Thiazole | Anticancer | nih.gov |

| C-2/N-3 | Heterocycle Hybrid | Linked Triazole | Anti-tuberculosis | nih.gov |

Molecular Hybridization and Scaffold Diversification Strategies for Enhanced Activity

Molecular hybridization represents a sophisticated strategy in drug design that moves beyond simple substitution to the deliberate fusion of two or more distinct pharmacophores into a single molecular entity. nih.govnih.gov This approach is particularly prominent in quinazolinone research, aiming to develop multifunctional molecules with improved potency, selectivity, and the ability to overcome drug resistance. nih.govnih.govamrita.edu By combining the quinazolinone core with another bioactive scaffold, the resulting hybrid may act on multiple biological targets simultaneously or exhibit synergistic activity at a single target. nih.gov

Scaffold diversification through this strategy has led to the development of numerous innovative quinazolinone-based hybrids. For example, the conjugation of quinazolinone with pyrazole carbamide has been explored to create novel antifungal agents. mdpi.com Similarly, hybrids of quinazolinone and isoxazoline have been synthesized, merging the pharmacological potential of both heterocyclic systems. mdpi.com This rational design approach allows medicinal chemists to create novel chemical entities with tailored biological profiles, significantly expanding the therapeutic potential of the quinazolinone class. nih.gov The success of this strategy relies on an understanding of the SAR of each constituent pharmacophore and the selection of an appropriate linker to connect them without disrupting their essential binding interactions.

Pharmacological and Biological Research Applications of 2 1h Quinazolinone Derivatives

Research in Anticancer Agent Development

Quinazolinone derivatives are recognized for their potential as anticancer agents, demonstrating a variety of mechanisms to inhibit tumor growth and proliferation. nih.govnih.govresearchgate.net Research has focused on their ability to interact with specific molecular targets involved in cancer progression, leading to the development of compounds with significant cytotoxic effects against various cancer cell lines. researchgate.netresearchgate.netresearchgate.net

Protein kinases are crucial regulators of cellular processes like cell cycle progression, proliferation, and division. nih.gov Their dysregulation is a hallmark of cancer, making them a prime target for therapeutic intervention. Quinazolinone derivatives have been extensively investigated as kinase inhibitors. nih.govmdpi.com

The epidermal growth factor receptor (EGFR), a receptor tyrosine kinase, is a major target for this class of compounds. nih.govekb.eg Several 4-aminoquinazoline derivatives, such as gefitinib (B1684475) and erlotinib, have demonstrated potent EGFR inhibition. mdpi.com Research has also explored dual inhibitors; for example, certain 4-anilinoquinazoline (B1210976) derivatives can inhibit both EGFR and vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. mdpi.commdpi.com Other derivatives have shown inhibitory activity against HER2, another member of the EGFR family. mdpi.com

The phosphoinositide 3-kinase (PI3K) pathway is another critical signaling cascade often deregulated in cancer. nih.gov The approved drug Idelalisib, a quinazolin-4(3H)-one derivative, functions as a PI3K inhibitor. mdpi.com Research continues to explore novel quinazolinone derivatives for their potential to inhibit various components of the PI3K/AKT signaling pathway. nih.gov Furthermore, studies have identified quinazolinone derivatives that act as multi-targeted kinase inhibitors, affecting enzymes such as CDK2, which is involved in cell cycle regulation. mdpi.com

Table 1: Examples of Kinase Inhibition by Quinazolinone Derivatives

| Derivative Class | Target Kinase(s) | Observed Effect | Reference |

|---|---|---|---|

| 4-Aminoquinazolines | EGFR | Inhibition of kinase activity | mdpi.com |

| 4-Anilinoquinazolines | EGFR, VEGFR-2 | Dual inhibition | mdpi.commdpi.com |

| Quinazolin-4(3H)-ones | PI3K | Inhibition of signaling pathway | mdpi.com |

| 2-Sulfanylquinazolin-4(3H)-ones | EGFR, VEGFR2, HER2, CDK2 | Multi-kinase inhibition | mdpi.com |

| Quinazoline-based derivatives | c-MET | Inhibition of receptor tyrosine kinase | frontiersin.org |

Poly(ADP-ribose)polymerase-1 (PARP-1) is an enzyme critical for DNA repair, particularly in the single-strand break repair pathway. rjpbr.comeurekaselect.com Inhibiting PARP-1 in cancer cells that already have defects in other DNA repair pathways (like BRCA1/2 mutations) can lead to a synthetic lethality, making PARP-1 a valuable therapeutic target. nih.gov Several quinazolinone derivatives have been designed and synthesized as potent PARP-1 inhibitors. nih.gov In silico and in vitro studies have shown that these compounds can exhibit significant PARP-1 inhibitory activity, with some derivatives demonstrating IC50 values in the nanomolar range. nih.govrjpbr.com Structure-activity relationship studies suggest that specific substitutions on the quinazolinone scaffold are crucial for potent inhibition. nih.gov For instance, quinazoline-2,4(1H,3H)-dione derivatives containing an N-substituted piperazinone moiety have been identified as highly potent PARP-1/2 inhibitors. nih.gov

Disruption of the normal cell cycle is a fundamental characteristic of cancer cells. Therapeutic agents that can induce cell cycle arrest prevent cancer cells from dividing and proliferating. waocp.org Certain quinazolinone derivatives have been shown to modulate the cell cycle in various cancer cell lines. For example, specific quinazolinone-pyridazine hybrids have been observed to cause cell cycle arrest at the G1 and G2/M phases in liver cancer cells (HepG-2). figshare.com Similarly, a novel pyrido[2,1-b]quinazoline derivative was found to arrest A549 lung cancer cells at the G0/G1 phase. waocp.org Other studies on 2-thioxobenzo[g]quinazoline and 2-sulfanylquinazolin-4(3H)-one derivatives demonstrated cell cycle arrest at the G1 and S phases, respectively, in different cancer cell lines. mdpi.commdpi.com

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many cancers evade this process, leading to uncontrolled cell survival. A key strategy in cancer therapy is to induce apoptosis in tumor cells. scispace.com Numerous studies have demonstrated the ability of quinazolinone derivatives to trigger apoptosis. nih.gov For instance, certain 3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one derivatives were found to induce apoptotic cell death in MCF-7 breast cancer cells by promoting the release of cytochrome c from mitochondria. nih.gov Other novel quinazolinone hybrids have been shown to induce apoptosis by affecting the expression of key regulatory proteins, such as increasing levels of pro-apoptotic proteins like Bax, p53, and caspases (caspase-3 and -9), while decreasing the levels of the anti-apoptotic protein Bcl-2. mdpi.comfigshare.com

A significant body of research has documented the broad-spectrum antiproliferative activity of quinazolinone derivatives against a panel of human cancer cell lines. nih.govnih.gov These in vitro studies are crucial for identifying promising lead compounds for further development. Derivatives have shown efficacy against cancers of the lung (A549, NCI-H460), breast (MCF-7, MDA-MB-231), colon (HCT-116), liver (HepG2), and prostate (PC3), among others. nih.govmdpi.comnih.gov The potency of these compounds is often measured by their IC50 values, the concentration required to inhibit the growth of 50% of cancer cells. Many derivatives have exhibited IC50 values in the micromolar and even nanomolar ranges, indicating significant cytotoxic potential. nih.govnih.gov

Table 2: Selected In Vitro Antiproliferative Activities of Quinazolinone Derivatives

| Derivative Type | Cancer Cell Line | Cell Line Origin | IC50 Value | Reference |

|---|---|---|---|---|

| 4-Benzothienyl amino quinazoline (B50416) | Multiple | Lung, Colon, Breast, etc. | Micromolar range | nih.gov |

| Quinazolinyl-diaryl urea (B33335) | HepG2, MGC-803, A549 | Liver, Stomach, Lung | Significant activity | nih.gov |

| Quinazolinone-pyridazine hybrid (8a) | HepG-2, HCT-116, MCF-7 | Liver, Colon, Breast | Good cytotoxicity | figshare.com |

| 2-Sulfanylquinazolin-4(3H)-one (5d) | HepG2, MCF-7, MDA-231, HeLa | Liver, Breast, Cervix | 1.94–7.1 µM | mdpi.com |

| Pyrido[2,1-b]quinazoline (4i) | A549, NCI-H460 | Lung | 4.57 µM, 5.53 µM | waocp.org |

| Benzo[g]quinazolines (13-15) | MCF-7 | Breast | 8.8–10.9 µM | mdpi.com |

| 6-Hydroxy-4(3H) quinazolinone (13e) | SKLU-1, MCF-7, HepG-2 | Lung, Breast, Liver | 9.48, 20.39, 18.04 µg/mL | researchgate.net |

Research in Antimicrobial Agent Development

In addition to their anticancer properties, quinazolinone derivatives have been investigated for their potential as antimicrobial agents. nih.govnih.govresearchgate.net The emergence of drug-resistant microbial strains necessitates the discovery of new compounds with novel mechanisms of action. Research has shown that various substituted quinazolinones possess inhibitory activity against a range of pathogenic bacteria and fungi. nih.govbiomedpharmajournal.org

Studies have explored the synthesis of quinazoline-2,4(1H,3H)-dione derivatives as potential inhibitors of bacterial gyrase and DNA topoisomerase IV, enzymes essential for bacterial DNA replication. nih.govdoaj.org These compounds have demonstrated broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.govbiomedpharmajournal.org Antifungal activity has also been reported against species such as Aspergillus niger and Candida albicans. nih.govbiomedpharmajournal.org Structure-activity relationship studies have indicated that the nature and position of substituents on the quinazolinone ring are critical for determining the potency and spectrum of antimicrobial activity. nih.gov For example, the presence of a halogen atom at certain positions can enhance biological effects. nih.gov

Research in Anti-inflammatory and Analgesic Agent Development

Quinazoline-based compounds have attracted significant pharmacological interest for their ability to modulate inflammatory and nociceptive pathways. Their derivatives have been widely explored as potential anti-inflammatory and analgesic agents. nih.govbiomedpharmajournal.orgmdpi.com

A primary mechanism for the anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. rajpub.comnih.govmdpi.com The two main isoforms are COX-1, a constitutive enzyme involved in physiological functions, and COX-2, an inducible enzyme primarily expressed at sites of inflammation. rajpub.commdpi.com The therapeutic anti-inflammatory effects of NSAIDs are linked to COX-2 inhibition, while unwanted side effects often arise from COX-1 inhibition. mdpi.com

Several studies have synthesized and tested quinazolinone derivatives for their ability to inhibit COX enzymes. A series of 1-(4-Acetylphenyl)-7,7-dimethyl-3-(substitutedphenyl)-1,2,3,4,7,8-octahydroquinazolin-5(6H)-ones exhibited potent anti-inflammatory effects and selective COX-2 inhibition. rajpub.com For instance, compound 6 from this series showed a half-maximal inhibitory concentration (IC50) of 0.22 μM for COX-2 and a selectivity index (SI) of 14.18, which was higher than that of the reference drug diclofenac (B195802) (SI: 4.87). rajpub.com In another study, several quinazoline derivatives were found to be totally COX-1-selective inhibitors, with the most active compounds showing IC50 values significantly lower than the reference compound, ibuprofen. nih.gov

Table 3: In Vitro COX-1 and COX-2 Inhibitory Activities of Selected Quinazolinone Derivatives

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) for COX-2 | Reference Drug | Source |

|---|---|---|---|---|---|

| 6 | 3.12 | 0.22 | 14.18 | Diclofenac (SI: 4.87) | rajpub.com |

| 7 | 2.57 | 0.22 | 11.68 | Diclofenac (SI: 4.87) | rajpub.com |

| 8 | 4.17 | 0.52 | 8.02 | Diclofenac (SI: 4.87) | rajpub.com |

| 10 | 13.72 | 1.42 | 9.66 | Diclofenac (SI: 4.87) | rajpub.com |

| 12 | 6.09 | 0.79 | 7.71 | Diclofenac (SI: 4.87) | rajpub.com |

Beyond COX inhibition, quinazolinone derivatives can modulate other key players in the inflammatory cascade. nih.gov Studies have investigated their effects on inflammatory cytokines and other mediators like nitric oxide (NO).

In one study, a novel quinazolin-2,4(1H,3H)-dione derivative, compound 4a , was found to inhibit NO synthesis and Interleukin-6 (IL-6) secretion in murine macrophages. nih.gov This compound also alleviated neutrophil infiltration and tissue lesions in a model of lipopolysaccharide (LPS)-induced acute lung injury, suggesting its potential to suppress cytokine-mediated inflammatory responses. nih.gov Other research also suggests that the mechanism of action for some quinazoline derivatives may involve the modulation of inflammatory cytokines.

The pain-relieving potential of quinazolinone derivatives has been evaluated in various animal models. mdpi.comjddtonline.info These assessments typically involve tests that measure both peripheral and central analgesic activity.

In an acetic acid-induced writhing test in mice, a model for peripheral analgesia, a novel quinazoline derivative significantly reduced the number of writhes. The same compound also increased latency in the hot plate test, which is indicative of central analgesic activity. Another study evaluated a series of thiourea-substituted 2-methyl quinazolinone derivatives and found that the most active compound, which had a pyrrolidine (B122466) ring at the C-3 position, produced 65 ± 0.79% analgesic activity at 2 hours, compared to 60 ± 0.54% for the standard drug diclofenac at 1 hour. mdpi.com Similarly, 2-phenyl-4(3H)-quinazolin-4(3H)–one demonstrated higher analgesic activity than the standard drugs Aspirin and Indomethacin in an acetic acid-induced writhing test. jddtonline.info

Other Significant Biological Activities under Investigation

The versatile scaffold of 2(1H)-quinazolinone has prompted extensive research into its derivatives for a wide array of therapeutic applications. Beyond the primary areas of investigation, several other significant biological activities are being actively explored, demonstrating the broad pharmacological potential of this heterocyclic system. These investigations span antiviral, antimalarial, anticonvulsant, antioxidant, neuroprotective, and antidiabetic research, with numerous studies identifying potent lead compounds for further development.

Antiviral Activity, Including SARS-CoV-2 Main Protease Inhibition

The emergence of novel viral threats has accelerated the search for effective antiviral agents, with quinazolinone derivatives showing considerable promise. A significant focus has been on inhibiting the main protease (Mpro or 3CLpro) of SARS-CoV-2, an enzyme crucial for viral replication. nih.govnih.gov

Researchers have identified 2-aminoquinazolin-4-(3H)-one derivatives as potent antivirals against both SARS-CoV-2 and MERS-CoV. nih.govresearchgate.net Notably, the compound 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one demonstrated significant efficacy against SARS-CoV-2 in a Vero cell assay, with an IC50 value of 0.23 μM and no observed cytotoxicity. nih.govresearchgate.net Subsequent studies have focused on modifying this lead compound to improve its pharmacokinetic properties while retaining its potent inhibitory activity. researchgate.netmdpi.com

In a different approach, a fragment-based strategy was employed to synthesize quinazolinone-peptido-nitrophenyl derivatives as potential Mpro inhibitors. nih.gov Two compounds from this series, designated G1 and G4, exhibited dose-dependent inhibition of Mpro enzymatic activity. nih.gov Molecular docking studies suggest these compounds bind to a cavity similar to that of the known Mpro inhibitor GC376. nih.gov

| Compound | Activity Metric | Value | Reference |

|---|---|---|---|

| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | IC50 | 0.23 μM | nih.govresearchgate.net |

| Compound G1 (quinazolinone-peptido-nitrophenyl derivative) | IC50 | 22.47 ± 8.93 μM | nih.gov |

| Compound G1 (quinazolinone-peptido-nitrophenyl derivative) | KD | 2.60 x 10-5 M | nih.gov |

| Compound G4 (quinazolinone-peptido-nitrophenyl derivative) | IC50 | 24.04 ± 0.67 μM | nih.gov |

| Compound G4 (quinazolinone-peptido-nitrophenyl derivative) | KD | 2.55 x 10-5 M | nih.gov |

Antimalarial Research

The quinazolinone scaffold is a key feature of febrifugine (B1672321), a natural product isolated from the Chinese plant Dichroa febrifuga, which has been used in traditional medicine for centuries. mdpi.com Febrifugine exhibits potent antimalarial activity, reportedly being 50 to 100 times more active than quinine (B1679958) against various Plasmodium species. mdpi.com However, its clinical application has been hampered by side effects like gastrointestinal irritation and liver toxicity. mdpi.com

This has driven research into synthetic analogs of febrifugine, such as halofuginone, to develop derivatives with improved therapeutic profiles. mdpi.com More recently, high-throughput screening has led to the design and synthesis of novel quinazolinone-2-carboxamide derivatives as a new class of antimalarial agents. mdpi.comacs.org Structure-activity relationship (SAR) studies on this series led to the identification of an inhibitor that was 95-fold more potent than the initial hit compound. acs.org This potent inhibitor also demonstrated a fast in vitro killing profile against resistant strains of malaria and showed promising in vivo efficacy in a murine model of human malaria. mdpi.comacs.org

| Compound Class/Name | Key Finding | Reference |

|---|---|---|

| Febrifugine | 50-100 times more potent than quinine against Plasmodium species. | mdpi.com |

| Halofuginone | A derivative of febrifugine developed to improve its therapeutic profile. | mdpi.com |

| Quinazolinone-2-carboxamide derivative (19f) | 95-fold more potent than the original hit compound from high-throughput screening. | acs.org |

Anticonvulsant Investigations

The central nervous system (CNS) activity of quinazolinone derivatives, including the sedative-hypnotic properties of compounds like methaqualone, has led to investigations into their potential as anticonvulsants. mdma.chmdpi.com A significant challenge in this area has been separating the desired anticonvulsant effects from undesirable neurotoxicity, as many derivatives exhibit sedative properties at or near their effective anticonvulsant doses. mdma.chnih.gov

Despite this, research has identified several promising candidates. Studies utilizing preclinical screening models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests have evaluated the efficacy of various novel quinazolinone derivatives. nih.govresearchgate.netorientjchem.org

One study reported that among a series of synthesized 3-amino 2-phenyl quinazolinones, "Compound A-1" exhibited the highest level of activity in the MES test, comparable to the standard drug phenytoin. researchgate.netorientjchem.org

Another investigation into 2-substituted 3-aryl-4(3H)-quinazolinones found that compounds with 3-o-tolyl (6l) and 3-o-chlorophenyl (8i) groups offered good protection against both MES- and scMet-induced seizures with relatively low neurotoxicity in initial intraperitoneal tests. mdma.ch

More recent work on 2,3-disubstituted quinazolin-4(3H)-one derivatives identified "compound 8b" as being particularly active in a PTZ-induced seizure model, with in silico and in vivo studies suggesting a mechanism involving positive allosteric modulation of the GABAA receptor. mdpi.com

| Compound/Series | Screening Model | Key Finding | Reference |

|---|---|---|---|

| Compound A-1 (3-amino 2-phenyl quinazolinone) | Maximal Electroshock (MES) | Exhibited the highest level of anticonvulsant activity in its series. | researchgate.netorientjchem.org |

| Compound 6l (2-substituted 3-o-tolyl-4(3H)-quinazolinone) | MES & scMet | Showed good protection against induced seizures. | mdma.ch |

| Compound 8i (2-substituted 3-o-chlorophenyl-4(3H)-quinazolinone) | MES & scMet | Demonstrated good protection and some effect against picrotoxin-induced seizures. | mdma.ch |

| Compound 8b (2,3-disubstituted quinazolin-4(3H)-one) | Pentylenetetrazole (PTZ) | Showed favorable results in reducing seizures, likely via GABAA receptor modulation. | mdpi.com |

Antioxidant Capacity Studies

Quinazolinone derivatives are being investigated for their antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. osi.lv The ability of these compounds to scavenge free radicals and chelate metals is a key area of focus.

Research has shown that the antioxidant activity of 2-substituted quinazolin-4(3H)-ones is highly dependent on their substitution pattern. The presence of hydroxyl groups on a phenyl ring at the 2-position is particularly important for radical scavenging activity. nih.govresearchgate.net

A study using DPPH, ABTS, and TEACCUPRAC assays identified 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) as a potent antioxidant with promising metal-chelating properties. nih.gov The most potent radical scavenging was observed for dihydroxy-substituted quinazolinones. nih.gov

Another study synthesized Schiff bases of 3-amino-2-methylquinazolin-4(3H)-one and evaluated their ability to scavenge DPPH and nitric oxide (NO) radicals. orientjchem.org Two compounds in this series (designated 5 and 6) exhibited excellent scavenging capacity, reportedly higher than the standard antioxidant ascorbic acid. orientjchem.org

The development of polyphenolic derivatives of quinazolin-4(3H)-one, specifically those incorporating a pyrogallol (B1678534) (1,2,3-trihydroxybenzene) moiety, has also yielded compounds with high antioxidant activity compared to standards like ascorbic acid and Trolox. nih.gov

| Compound/Series | Assay | Key Finding | Reference |

|---|---|---|---|

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) | DPPH, ABTS, TEACCUPRAC | Identified as a potent antioxidant with metal-chelating properties. EC50 = 7.5 μM (DPPH). | nih.gov |

| Schiff base derivative (Compound 5) | DPPH & Nitric Oxide Scavenging | Showed excellent scavenging capacity, higher than ascorbic acid. | orientjchem.org |

| Schiff base derivative (Compound 6) | DPPH & Nitric Oxide Scavenging | Demonstrated excellent scavenging capacity, higher than ascorbic acid. | orientjchem.org |

| Pyrogallol derivatives of quinazolin-4(3H)-one | Radical scavenging, metal chelation | Showed high antioxidant activity compared to ascorbic acid and Trolox. | nih.gov |

Neuroprotective Potential

The quinazoline scaffold is being explored for its potential in treating neurodegenerative disorders such as Alzheimer's disease (AD). nih.gov The multifactorial nature of these diseases makes multi-target drugs highly desirable, and quinazoline derivatives have shown potential to modulate various pathological pathways. nih.gov

A literature review reveals that quinazoline-based compounds have been investigated as inhibitors of key enzymes and proteins implicated in AD, including cholinesterases, monoamine oxidases, and the aggregation of β-amyloid and tau proteins. nih.gov In a specific study, a series of quinazolinone derivatives were synthesized and evaluated for their neuroprotective effects in a cell-based model of Parkinson's disease (MPP+-induced injury in SH-SY5Y cells). benthamscience.com This preliminary screening identified four compounds (6q, 6r, 6u, and 8e) that exhibited promising neural cell protection activities, marking them as candidates for further investigation as potential treatments for neurodegenerative disorders. benthamscience.com

| Compound/Series | Screening Model | Key Finding | Reference |

|---|---|---|---|

| Quinazolinone Derivatives (General) | Literature Review | Potential modulators of β-amyloid, tau protein, cholinesterases, and monoamine oxidases for Alzheimer's disease. | nih.gov |

| Compound 6q | MPP+ induced SH-SY5Y cell injury | Showed promising neural cell protection activity. | benthamscience.com |

| Compound 6r | MPP+ induced SH-SY5Y cell injury | Showed promising neural cell protection activity. | benthamscience.com |

| Compound 6u | MPP+ induced SH-SY5Y cell injury | Showed promising neural cell protection activity. | benthamscience.com |

| Compound 8e | MPP+ induced SH-SY5Y cell injury | Showed promising neural cell protection activity. | benthamscience.com |

Antidiabetic Research

Quinazolinone derivatives have emerged as a versatile class of compounds in the search for new treatments for diabetes mellitus, a chronic metabolic disease characterized by high blood sugar. ekb.egsemanticscholar.org Research has focused on several mechanisms to achieve glycemic control, including the inhibition of enzymes like α-glucosidase and dipeptidyl peptidase-4 (DPP-4). semanticscholar.orgnih.gov

A series of 2,3-dihydroquinazolin-4(1H)-ones were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov Two compounds, 4h and 4i, displayed the strongest inhibition, surpassing that of the standard drug acarbose. Additionally, compounds 4j and 4l were noted for their ability to reduce blood sugar levels. nih.gov

In another line of research, quinazoline-sulfonylurea hybrids were designed and tested in diabetic rats. Several of these compounds induced a significant reduction in blood glucose levels. nih.gov

Quinazoline derivatives have also been developed as potent DPP-4 inhibitors. One study designed a series of quinazoline-clubbed thiazoline (B8809763) derivatives, from which compound 7 emerged as a highly promising agent with an IC50 of 1.12 nM against DPP-4. semanticscholar.org

| Compound/Series | Target/Model | Activity | Reference |

|---|---|---|---|

| Compound 4h (2,3-dihydroquinazolin-4(1H)-one) | α-glucosidase | Stronger inhibitory potential than acarbose. | nih.gov |

| Compound 4i (2,3-dihydroquinazolin-4(1H)-one) | α-glucosidase | Stronger inhibitory potential than acarbose. | nih.gov |

| Quinazoline-sulfonylurea hybrids | Diabetic rats | Significant reduction in blood glucose levels. | nih.gov |

| Compound 7 (quinazoline-thiazoline derivative) | DPP-4 | IC50 = 1.12 nM | semanticscholar.org |

Anti-HIV Activity

While direct studies on the anti-HIV activity of 5-chloro-2(1H)-quinazolinone are not extensively documented, research into the broader family of quinazolinone and quinoline (B57606) derivatives has shown promising results in the inhibition of the human immunodeficiency virus (HIV).

A series of novel hybrid quinazoline-triazine derivatives were synthesized and evaluated for their in vitro anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) viral strains in MT-4 cells. cnr.it Several of these compounds demonstrated notable activity, suggesting that the quinazoline scaffold is a viable starting point for the development of new anti-HIV agents. cnr.it

Furthermore, in a structure-based drug design approach, the quinoxaline (B1680401) scaffold, which is structurally related to quinazolinone, was identified as a core moiety for designing potential novel anti-HIV agents. A series of 6-chloro-7-fluoroquinoxaline (B1435756) derivatives were synthesized, with some showing better activity than less bulky substitutions. nih.gov

Research on quinoline derivatives has also identified compounds with prudent anti-HIV activity against both HIV-1 and HIV-2. nih.gov Molecular docking studies of these derivatives indicated that they behave as non-nucleoside reverse transcriptase inhibitors (NNRTIs) by interacting with the allosteric site of the HIV reverse transcriptase protein. nih.gov

The following table summarizes the anti-HIV-1 activity of selected quinoline derivatives.

Table 1: Anti-HIV-1 Activity of Selected Quinoline Derivatives

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | SI |

|---|---|---|---|

| 6 | >5.3 | 14 | 2.65 |

| Delavirdine | 0.11 | 98 | 891 |

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀)

These findings underscore the potential of the broader quinazolinone and related heterocyclic scaffolds in the development of novel antiretroviral therapies. Further investigation into specifically substituted analogues like 5-chloro-2(1H)-quinazolinone is warranted to explore their potential contribution to this field.

Antituberculosis Research

The quinazolinone scaffold has been a subject of interest in the search for new antituberculosis agents. While specific studies on 5-chloro-2(1H)-quinazolinone are limited, research on related derivatives has shown significant promise.

A series of 2,3-dihydroquinazolin-4(1H)-one derivatives were screened for their in vitro whole-cell antitubercular activity against the tubercular strain H37Rv and multidrug-resistant (MDR) Mycobacterium tuberculosis (MTB) strains. nih.gov Compounds with di-substituted aryl moieties containing halogens attached to the 2-position of the scaffold showed a minimum inhibitory concentration (MIC) of 2 µg/mL against the MTB strain H37Rv. nih.gov

Another study focused on the synthesis and evaluation of novel quinazolinone-based compounds, predicting their potential to interact with mycobacterial penicillin-binding proteins (PBPs). nih.gov These derivatives have emerged as promising scaffolds in antimicrobial drug discovery. nih.gov